DHNA Inhibitory Potency: Direct Comparison of the Parent Benzoic Acid Scaffold vs. Optimized Benzamide Congener
The target compound exhibits an IC50 of 1.5 µM against Staphylococcus aureus DHNA, as reported in both the MOAD and PDBbind-CN curated databases (derived from the primary J. Med. Chem. 2004 publication) [1]. The most potent analog from the same series—the N-(3,5-dichlorobenzyl)-benzamide derivative co-crystallized in PDB 1RS4—displays an IC50 of 0.068 µM (68 nM) against the identical enzyme under comparable assay conditions [2]. This represents a 22-fold potency differential driven solely by substitution at the benzoic acid carboxyl group.
| Evidence Dimension | DHNA (7,8-dihydroneopterin aldolase) enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1.5 µM (0.0015 mM) |
| Comparator Or Baseline | 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-d]pyrimidin-2-yl)-N-(3,5-dichlorobenzyl)-benzamide (PDB 1RS4 ligand 45P); IC50 = 0.068 µM (68 nM) |
| Quantified Difference | ~22-fold (target compound is 22× less potent than the optimized benzamide analog) |
| Conditions | Staphylococcus aureus DHNA; enzyme inhibition assay as reported in Sanders et al., J. Med. Chem. 2004; IC50 values curated by MOAD and PDBbind-CN from the same primary publication |
Why This Matters
For researchers using this compound as a DHNA reference inhibitor, the 22-fold potency gap versus the benzamide analog means it cannot serve as a potency benchmark for cellular DHNA target engagement studies and should instead be used as the minimal scaffold control in SAR campaigns.
- [1] MOAD / PDBbind-CN via Zhang Group BioLiP. PDB 1RRI Binding Affinity: IC50 = 1.5 µM, -logKd/Ki = 5.82. Source publication: Sanders et al., J. Med. Chem. 2004, 47, 1709–1718. View Source
- [2] PDBbind-CN via Zhang Group BioLiP. PDB 1RS4 Binding Affinity: -logKd/Ki = 7.17, IC50 = 0.068 µM. Source publication: Sanders et al., J. Med. Chem. 2004, 47, 1709–1718. View Source
